molecular formula C20H23N3 B15008642 9H-Imidazo[1,2-a]benzimidazole, 2-(1-adamantyl)-9-methyl-

9H-Imidazo[1,2-a]benzimidazole, 2-(1-adamantyl)-9-methyl-

Cat. No.: B15008642
M. Wt: 305.4 g/mol
InChI Key: UOGGITVWYMOWQM-UHFFFAOYSA-N
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Description

2-(1-ADAMANTYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features an adamantyl group, which is known for its rigidity and bulkiness, attached to a benzimidazole scaffold. The presence of the adamantyl group often enhances the biological activity and stability of the compound, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ADAMANTYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE typically involves the condensation of o-phenylenediamine with 1-adamantanecarbonyl chloride in the presence of a base such as triethylamine (TEA). This reaction is followed by cyclization in the presence of polyphosphoric acid ester in a chloroform medium, yielding the desired product with high efficiency . Other methods include the use of ammonium persulfate in aqueous silver nitrate for oxidative decarboxylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-ADAMANTYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to introduce functional groups that enhance solubility and reactivity.

    Reduction: Reduction reactions can be used to modify the benzimidazole ring, affecting its electronic properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activity and specificity.

Scientific Research Applications

2-(1-ADAMANTYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-ADAMANTYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s binding affinity and selectivity, while the benzimidazole scaffold interacts with the active site of the target molecule. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-ADAMANTYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE is unique due to the presence of both the adamantyl and methyl groups, which confer enhanced stability, biological activity, and specificity. This makes it a valuable compound for various applications in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

2-(1-adamantyl)-4-methylimidazo[1,2-a]benzimidazole

InChI

InChI=1S/C20H23N3/c1-22-16-4-2-3-5-17(16)23-12-18(21-19(22)23)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,12-15H,6-11H2,1H3

InChI Key

UOGGITVWYMOWQM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NC(=C3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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